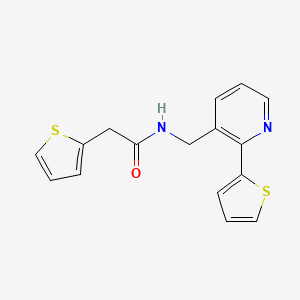
Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate is a compound that has been studied extensively in scientific research. It is a member of the piperazine family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate involves the binding of the compound to the active site of the target enzyme. This binding can occur through a variety of interactions including hydrogen bonding, van der Waals interactions, and electrostatic interactions. Once bound, the compound can inhibit the activity of the enzyme by blocking the active site or altering the conformation of the enzyme.
Biochemical and Physiological Effects:
Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Inhibition of phosphodiesterases can lead to increased levels of cyclic AMP and cyclic GMP, which can affect a variety of cellular processes including neurotransmitter release, smooth muscle relaxation, and immune cell function. Inhibition of proteases can affect protein degradation and turnover, while inhibition of kinases can affect signal transduction pathways and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of a particular enzyme without affecting other cellular processes. However, the compound may have off-target effects or toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the use of the compound in drug discovery and development, particularly for the treatment of diseases such as cancer and neurological disorders. Finally, the compound could be used in studies of cellular signaling pathways and the regulation of gene expression.
Métodos De Síntesis
The synthesis of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate involves the reaction of 6-chloropyridine-2-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is typically carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate has been used extensively in scientific research as a tool compound for studying the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes including phosphodiesterases, proteases, and kinases. This inhibition can be used to study the role of these enzymes in various cellular processes.
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-13(17)18-12/h5-7,11H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBPKGWNGDJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=NC(=CC=C2)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)
![2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2923593.png)


![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)
![2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)
![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)


![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)